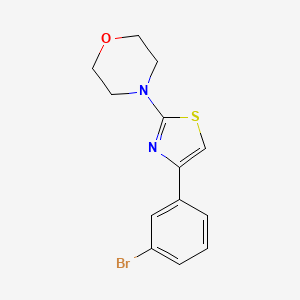
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the morpholine ring is often used to enhance the solubility and stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring, followed by the reaction with morpholine under basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring .
Scientific Research Applications
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the morpholine ring can enhance the compound’s solubility and stability.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with essential enzymes . In anticancer studies, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is similar in structure but lacks the morpholine ring, which can affect its solubility and stability.
4-(4-Bromophenyl)-2-thiazoleacetonitrile: Another similar compound that has a nitrile group instead of the morpholine ring, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the thiazole and morpholine rings in 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine makes it unique. The thiazole ring contributes to its biological activity, while the morpholine ring enhances its solubility and stability.
Properties
Molecular Formula |
C13H13BrN2OS |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
4-[4-(3-bromophenyl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(8-11)12-9-18-13(15-12)16-4-6-17-7-5-16/h1-3,8-9H,4-7H2 |
InChI Key |
PVTGIBUTYLTIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


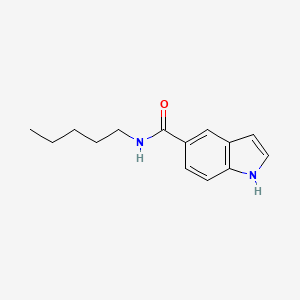
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
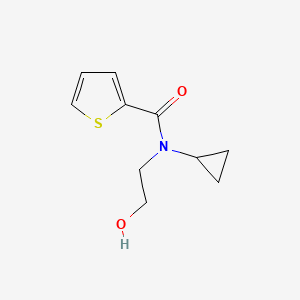
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
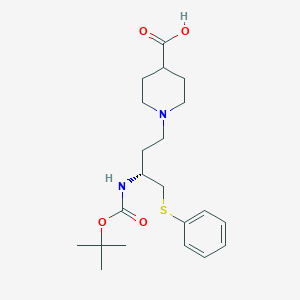
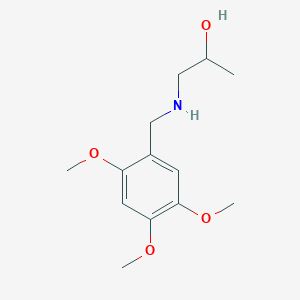
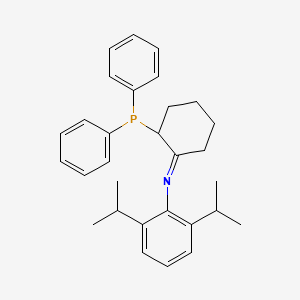

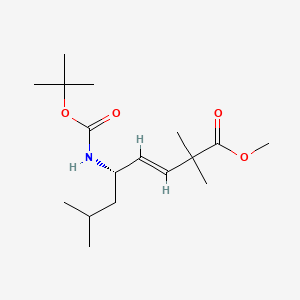
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

